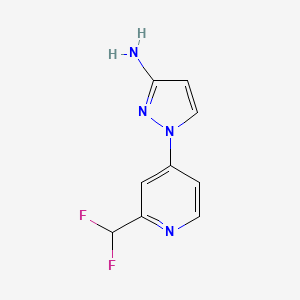

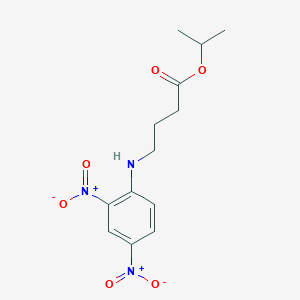

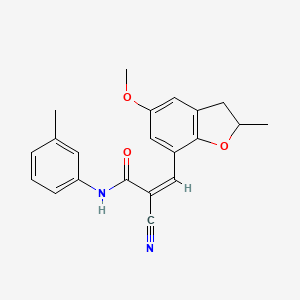

![molecular formula C18H14N2OS2 B2768239 3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 314042-08-5](/img/structure/B2768239.png)

3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Screening

The compound of interest, due to its structural complexity, has potential applications in medicinal chemistry, particularly in the synthesis and biological evaluation of novel derivatives. Pyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel pyrimidine derivatives and their evaluation for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities have been documented. Some compounds exhibited significant anti-inflammatory activities, comparable to standard drugs like diclofenac sodium, and moderate analgesic activities compared to pentazocine. Moreover, moderate cytotoxic and antitubercular activities were observed in some derivatives (Bhat, Kumar, Nisar, & Kumar, 2014).

Antimicrobial and Anti-inflammatory Activities

Another study reported the synthesis of bioactive thienopyrimidin-4-one derivatives showcasing promising antimicrobial and anti-inflammatory properties. The structural variation within thienopyrimidine derivatives enhances their potential as bioactive compounds with antibacterial, antifungal, and anti-inflammatory effects (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Antitumor Activity

The compound's framework also lends itself to modifications yielding derivatives with antitumor activities. Studies have synthesized and evaluated the antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The majority of these compounds displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, highlighting the compound's potential as a scaffold for developing anticancer agents (Hafez & El-Gazzar, 2017).

作用機序

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression.

Mode of Action

This interaction could result in the inhibition of the enzyme, thereby affecting the methylation of histones and altering gene expression .

Biochemical Pathways

The affected biochemical pathways are likely related to gene expression and chromatin remodeling, given the potential target of this compound. Inhibition of EZH2 can lead to changes in the methylation status of histones, particularly histone H3, which can affect the transcriptional activity of various genes .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in gene expression patterns due to the potential inhibition of EZH2. This could lead to alterations in cellular processes regulated by the affected genes .

特性

IUPAC Name |

11-phenyl-10-prop-2-ynylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS2/c1-2-11-22-18-19-16-15(13-9-6-10-14(13)23-16)17(21)20(18)12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENRGFRSRMVBLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

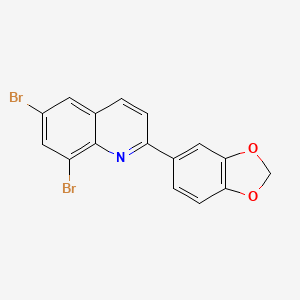

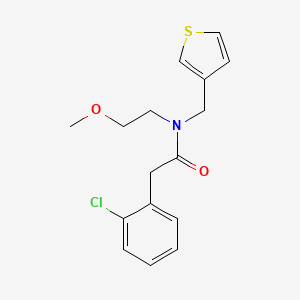

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2768156.png)

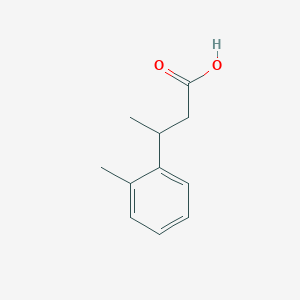

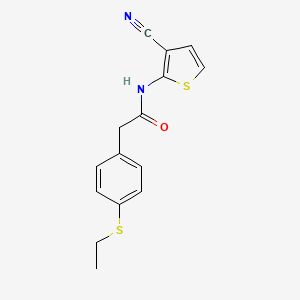

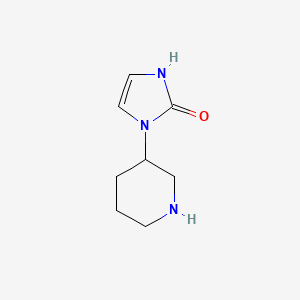

![2-Chloro-1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)ethanone;hydrochloride](/img/structure/B2768159.png)

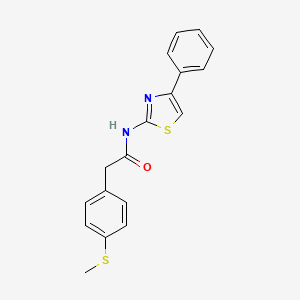

![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)

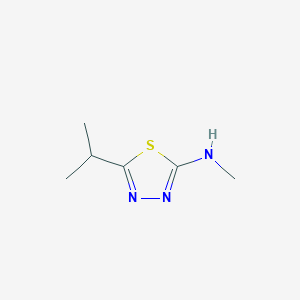

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2768169.png)